molecular formula C18H13ClN4O B11436374 3-{3-[(4-Chlorophenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol

3-{3-[(4-Chlorophenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol

Cat. No.: B11436374
M. Wt: 336.8 g/mol
InChI Key: HGUJHOJDOSGNPE-UHFFFAOYSA-N
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Description

3-{3-[(4-Chlorophenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol is a heterocyclic compound that features an imidazo[1,2-a]pyrimidine core. This compound is of significant interest in the fields of organic synthesis and pharmaceutical chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[(4-Chlorophenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. For instance, one common method involves the condensation of 2-aminopyrimidine with 4-chloroaniline, followed by cyclization to form the imidazo[1,2-a]pyrimidine core . The reaction conditions often include the use of catalysts such as transition metals or metal-free oxidation strategies .

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-{3-[(4-Chlorophenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenated compounds (e.g., bromine or chlorine). Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts such as palladium or copper .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated imidazo[1,2-a]pyrimidine derivatives .

Mechanism of Action

The mechanism of action of 3-{3-[(4-Chlorophenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation, thereby exerting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{3-[(4-Chlorophenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H13ClN4O

Molecular Weight

336.8 g/mol

IUPAC Name

3-[3-(4-chloroanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol

InChI

InChI=1S/C18H13ClN4O/c19-13-5-7-14(8-6-13)21-17-16(12-3-1-4-15(24)11-12)22-18-20-9-2-10-23(17)18/h1-11,21,24H

InChI Key

HGUJHOJDOSGNPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C2=C(N3C=CC=NC3=N2)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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